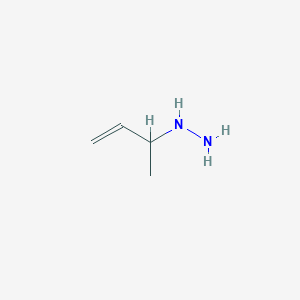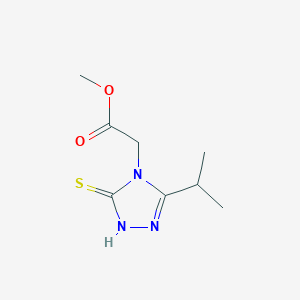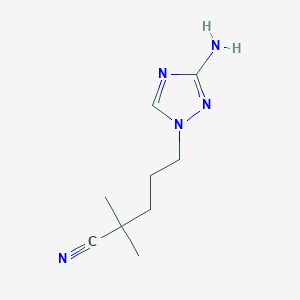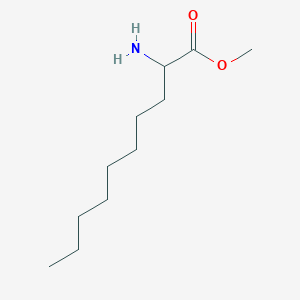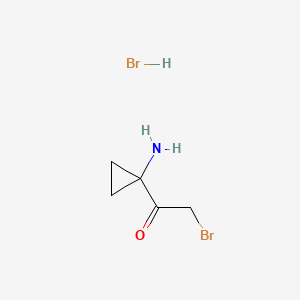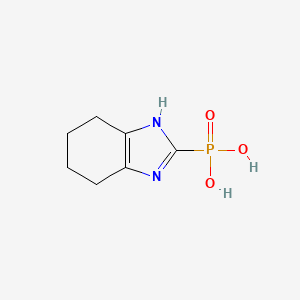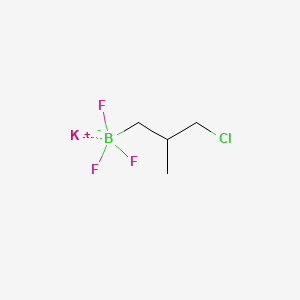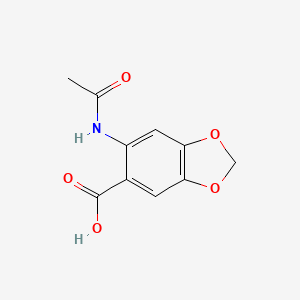
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid group and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of the benzodioxole ring to introduce the carboxylic acid group.
Acetylation: The final step is the acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetylamino group can undergo substitution reactions to form different amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other substituted benzodioxoles.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The benzodioxole ring may also play a role in its biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the acetylamino group but shares the benzodioxole and carboxylic acid functionalities.
3,4-Methylenedioxybenzoic acid: Similar structure but without the acetylamino group.
Piperonylic acid: Another related compound with similar structural features.
Uniqueness
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
99185-29-2 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
6-acetamido-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-7-3-9-8(15-4-16-9)2-6(7)10(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
ZPBGATRUXXZRAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1C(=O)O)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


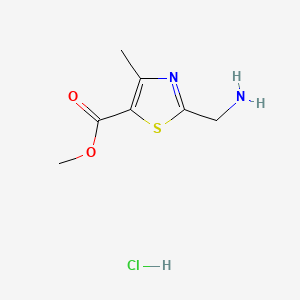

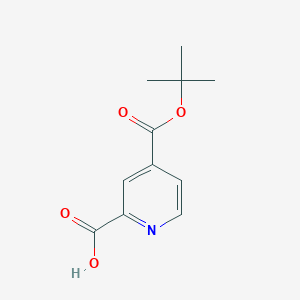
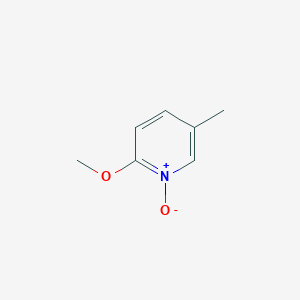
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
